DSSeb

Overview

Description

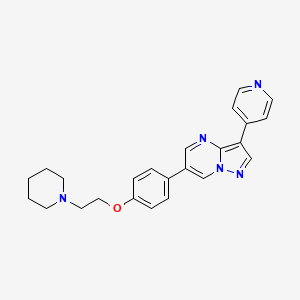

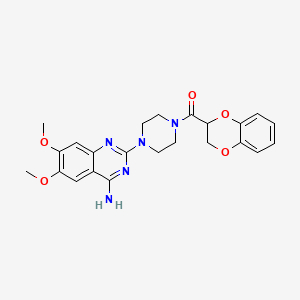

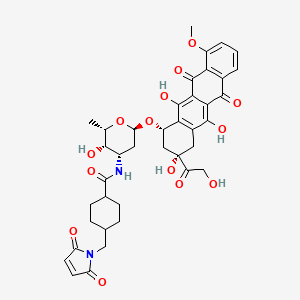

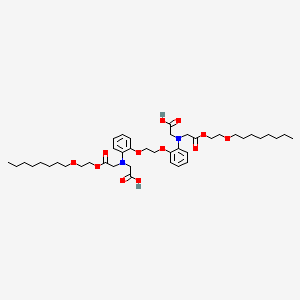

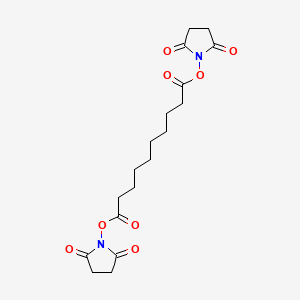

DSSeb, or Disuccinimidyl sebacate, is a homobifunctional crosslinking reagent . It is cell membrane permeable and is useful in protein crosslinking and making antibody drug conjugates (ADCs) .

Molecular Structure Analysis

This compound has a chemical formula of C18H24N2O8 . Its exact mass is 396.15 and its molecular weight is 396.396 .

Physical and Chemical Properties Analysis

Scientific Research Applications

Dictionary of Scientific Biography (DSB)

The Dictionary of Scientific Biography (DSB) is an essential reference tool in the history of science, providing comprehensive information about the lives and work of past scientists. This multi-volume biographical dictionary is a significant addition to the genre, offering valuable insights for researchers seeking historical context and biographical details of scientists from various eras (Sheldon Miller, 1981).

DSSAT Cropping System Model

The Decision Support System for Agrotechnology Transfer (DSSAT) has been widely used in agricultural research. It integrates models of 16 different crops with software that assists in evaluating and applying crop models for various purposes. The DSSAT models have been redesigned to incorporate new scientific advances and applications more efficiently. This modular structure includes components for soil, crop, weather, and the management of light and water competition, making it a versatile tool in agricultural research and application (James W. Jones et al., 2003).

Design Science Research (DSR) in Cybersecurity

DSR is a scientific method applied in the field of cybersecurity, particularly in developing comprehensive frameworks for cyber security in educational institutions. It demonstrates how scientific methods can solve practical problems while adhering to international security standards, exemplifying the application of DSR in developing practical, effective solutions for cybersecurity challenges (A. Alexei, 2022).

DSB in Medical Research

In medical research, DSB (DNA double-strand break) is a key focus, especially in the context of gene editing and DNA repair mechanisms. Studies on DSB have provided significant insights into cellular processes and have implications for treating genetic diseases, thereby playing a crucial role in advancing the field of molecular biology and genetics (N. Sugawara et al., 2000).

DSD (Disorders of Sex Development) Research

Research on Disorders of Sex Development (DSD) focuses on understanding the clinical, psychological, and genetic aspects of these conditions. Studies aim to improve the quality of life, treatment satisfaction, and coping strategies for individuals with DSD, contributing significantly to the fields of genetics, psychology, and medical sciences (A. Lux et al., 2009).

Mechanism of Action

Target of Action

Disuccinimidyl Sebacate (DSSeb) is primarily used as a cross-linker in the synthesis of intermolecular cross-linked peptides . Its primary targets are therefore the amino groups in proteins and peptides .

Mode of Action

This compound contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines at pH 7–9 to form stable amide bonds, along with the release of the N-hydroxysuccinimide . This reaction allows this compound to link two separate peptide chains together, creating a cross-linked structure.

Action Environment

The efficacy and stability of this compound’s cross-linking action can be influenced by various environmental factors. For instance, the pH of the solution is crucial, as the NHS ester groups in this compound react with primary amines most efficiently at pH 7–9 . Additionally, the temperature and the presence of other reactive substances can also affect the cross-linking process.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Disuccinimidyl Sebacate plays a significant role in biochemical reactions. It is designed to covalently interact with molecules of interest, resulting in conjugation . This property allows Disuccinimidyl Sebacate to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which Disuccinimidyl Sebacate is used.

Molecular Mechanism

Disuccinimidyl Sebacate exerts its effects at the molecular level through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanism of action of Disuccinimidyl Sebacate is complex and depends on the specific biochemical context.

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-13-9-10-14(22)19(13)27-17(25)7-5-3-1-2-4-6-8-18(26)28-20-15(23)11-12-16(20)24/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKIVYVYXKPGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392406 | |

| Record name | DSSeb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23024-29-5 | |

| Record name | DSSeb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacic acid bis(N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.